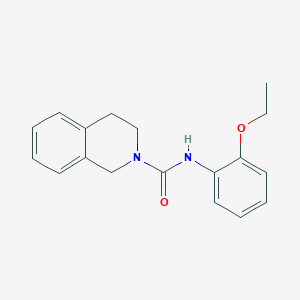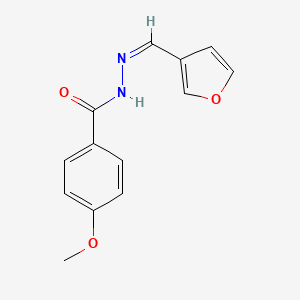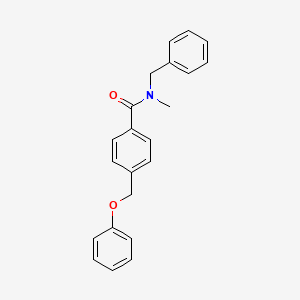![molecular formula C18H23N5O3 B5338297 1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5338297.png)
1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane, also known as DMCPD, is a chemical compound that has been synthesized for scientific research purposes. It is a diazepane derivative that has been found to have potential applications in the field of medicinal chemistry. In
Mechanism of Action
The mechanism of action of 1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane is not fully understood. However, it is believed to act as a protein-protein interaction inhibitor. This compound has been shown to bind to the HSP90 protein, which is involved in the folding and stabilization of various client proteins. By inhibiting the interaction between HSP90 and its client proteins, this compound may disrupt the function of these proteins and lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to inhibit the replication of the hepatitis C virus and the dengue virus. In addition, this compound has been found to inhibit the accumulation of beta-amyloid, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane is its potential as a treatment for various diseases, including cancer and Alzheimer's disease. This compound has also been shown to have activity against the hepatitis C virus and the dengue virus. However, one limitation of this compound is its low overall yield in the synthesis method. This can make it difficult to obtain large quantities of this compound for research purposes.
Future Directions
There are several future directions for research on 1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane. One direction is to further investigate its potential as a treatment for various diseases, including cancer and Alzheimer's disease. Another direction is to explore its activity against other viruses, such as the Zika virus and the Ebola virus. Additionally, future research could focus on improving the synthesis method of this compound to increase its overall yield.
Synthesis Methods
The synthesis of 1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane involves several steps. The first step is the preparation of 2,6-dimethoxypyrimidine-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-methyl-4-pyridylamine to form the intermediate product, which is then treated with sodium borohydride to obtain this compound. The overall yield of this synthesis method is approximately 20%.
Scientific Research Applications
1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane has been found to have potential applications in the field of medicinal chemistry. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have activity against the hepatitis C virus and the dengue virus. In addition, this compound has been shown to have potential as a treatment for Alzheimer's disease.
Properties
IUPAC Name |
(2,6-dimethoxypyrimidin-4-yl)-[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13-12-19-6-5-15(13)22-7-4-8-23(10-9-22)17(24)14-11-16(25-2)21-18(20-14)26-3/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNOWIJWQLWANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCCN(CC2)C(=O)C3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclohexyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5338214.png)
amino]methyl}-2-methoxyphenol](/img/structure/B5338219.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5338223.png)
![3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B5338236.png)

![4,6-dimethyl-3-[3-(1-naphthyl)-2-phenylacryloyl]-2(1H)-pyridinone](/img/structure/B5338242.png)

![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338277.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenoxybenzamide](/img/structure/B5338290.png)
![3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5338299.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5338310.png)

